2,2-Diethyl-4-prop-2-enylthiomorpholine
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Overview
Description
2,2-Diethyl-4-prop-2-enylthiomorpholine is a chemical compound with the molecular formula C11H21NS and a molecular weight of 199.36 g/mol . It is also known by its IUPAC name, 4-allyl-2,2-diethylthiomorpholine . This compound is characterized by the presence of a thiomorpholine ring substituted with diethyl and prop-2-enyl groups.
Preparation Methods
The synthesis of 2,2-Diethyl-4-prop-2-enylthiomorpholine typically involves the reaction of thiomorpholine with diethyl and prop-2-enyl substituents under specific conditions. One common synthetic route includes the alkylation of thiomorpholine with diethyl and prop-2-enyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,2-Diethyl-4-prop-2-enylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the prop-2-enyl group.
Addition: The double bond in the prop-2-enyl group can undergo addition reactions with electrophiles like halogens or hydrogen halides to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2-Diethyl-4-prop-2-enylthiomorpholine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4-prop-2-enylthiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
2,2-Diethyl-4-prop-2-enylthiomorpholine can be compared with other thiomorpholine derivatives, such as:
2,2-Diethyl-4-prop-2-ynylthiomorpholine: This compound has a similar structure but with a prop-2-ynyl group instead of a prop-2-enyl group, leading to different reactivity and applications.
2,2-Diethyl-4-methylthiomorpholine: This derivative has a methyl group instead of the prop-2-enyl group, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-diethyl-4-prop-2-enylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-4-7-12-8-9-13-11(5-2,6-3)10-12/h4H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRIRVVVPSGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCS1)CC=C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1876557-27-5 |
Source
|
Record name | 2,2-diethyl-4-(prop-2-en-1-yl)thiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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